molecular formula C8H7BrN2O B151761 (5-bromo-1H-benzo[d]imidazol-2-yl)methanol CAS No. 540516-28-7

(5-bromo-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B151761
CAS No.: 540516-28-7
M. Wt: 227.06 g/mol
InChI Key: RXQCVQKHRKONLO-UHFFFAOYSA-N
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Description

(5-bromo-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the benzimidazole ring imparts unique chemical properties to this compound.

Scientific Research Applications

(5-bromo-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications, including:

Safety and Hazards

The compound is labeled with the signal word “Warning” and has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 .

Future Directions

The future directions for the research and development of imidazole compounds, including “(5-bromo-1H-benzo[d]imidazol-2-yl)methanol”, are promising. Due to their broad range of chemical and biological properties, they are being deployed in various applications such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of (2-amino-4-bromophenyl)amine with glycolic acid in the presence of hydrochloric acid. The mixture is heated in a microwave reactor at 120°C for one hour, followed by the addition of sodium hydroxide to neutralize the reaction mixture. The resulting product is then filtered and washed with ether to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products

    Oxidation: (5-bromo-1H-benzo[d]imidazol-2-yl)formaldehyde or (5-bromo-1H-benzo[d]imidazol-2-yl)carboxylic acid.

    Reduction: (1H-benzo[d]imidazol-2-yl)methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom at the 5-position, resulting in different chemical reactivity and biological activity.

    (5-chloro-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.

    (5-methyl-1H-benzo[d]imidazol-2-yl)methanol: Contains a methyl group at the 5-position, affecting its hydrophobicity and reactivity.

Uniqueness

The presence of the bromine atom at the 5-position in (5-bromo-1H-benzo[d]imidazol-2-yl)methanol imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

(6-bromo-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQCVQKHRKONLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400112
Record name (6-Bromo-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540516-28-7
Record name (6-Bromo-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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